molecular formula C18H18FNO2 B10966743 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone

Cat. No.: B10966743
M. Wt: 299.3 g/mol
InChI Key: DWHLOLBDLYBRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core with a fluorine atom at the 6-position, a methyl group at the 2-position, and a methoxyphenyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxyphenyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    6-Fluoroquinoline: Similar structure but lacks the methoxyphenyl group.

    2-Methylquinoline: Similar structure but lacks the fluorine atom and methoxyphenyl group.

Uniqueness

The uniqueness of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone lies in its combined structural features: the presence of a fluorine atom, a methyl group, and a methoxyphenyl group. These modifications can significantly alter its biological activity and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C18H18FNO2/c1-12-6-7-13-10-15(19)8-9-17(13)20(12)18(21)14-4-3-5-16(11-14)22-2/h3-5,8-12H,6-7H2,1-2H3

InChI Key

DWHLOLBDLYBRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC(=CC=C3)OC)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.